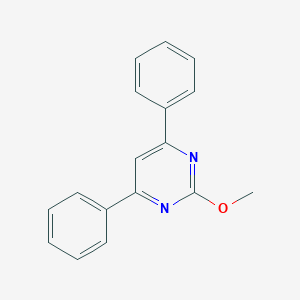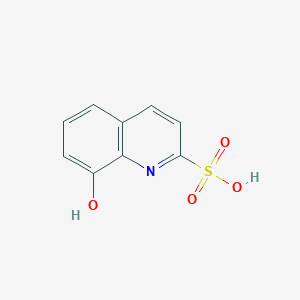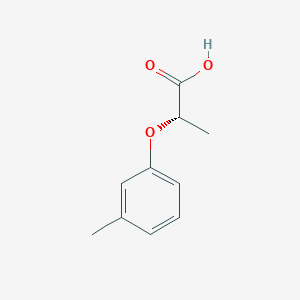
2-Methoxy-4,6-diphenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4,6-diphenylpyrimidine (MDP) is a heterocyclic compound that has gained significant attention due to its potential applications in medicinal chemistry. This compound is a pyrimidine derivative that has two phenyl groups and a methoxy group attached to it. MDP has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4,6-diphenylpyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-Methoxy-4,6-diphenylpyrimidine has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Additionally, 2-Methoxy-4,6-diphenylpyrimidine has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-Methoxy-4,6-diphenylpyrimidine has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. 2-Methoxy-4,6-diphenylpyrimidine has also been found to inhibit tumor growth and metastasis in animal models of cancer. Additionally, 2-Methoxy-4,6-diphenylpyrimidine has been shown to have anti-microbial activity against a variety of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Methoxy-4,6-diphenylpyrimidine in lab experiments is its high yield and purity. 2-Methoxy-4,6-diphenylpyrimidine can be synthesized in one step with a high yield, and the purity of the product can be improved through recrystallization. Additionally, 2-Methoxy-4,6-diphenylpyrimidine has been extensively studied for its biological activities, making it a well-characterized compound for use in lab experiments. However, one limitation of using 2-Methoxy-4,6-diphenylpyrimidine is its potential toxicity. While 2-Methoxy-4,6-diphenylpyrimidine has been shown to have low toxicity in animal models, further studies are needed to determine its safety in humans.
Orientations Futures
There are several future directions for research on 2-Methoxy-4,6-diphenylpyrimidine. One area of interest is the development of 2-Methoxy-4,6-diphenylpyrimidine derivatives with improved biological activity and selectivity. Additionally, further studies are needed to determine the mechanism of action of 2-Methoxy-4,6-diphenylpyrimidine and its derivatives. Another area of interest is the development of 2-Methoxy-4,6-diphenylpyrimidine-based drug delivery systems for targeted therapy. Finally, the potential use of 2-Methoxy-4,6-diphenylpyrimidine as a scaffold for the development of new drugs with diverse biological activities should be explored.
Méthodes De Synthèse
2-Methoxy-4,6-diphenylpyrimidine can be synthesized through a one-pot reaction of 2,4-dichloro-6-phenylpyrimidine with anisole and benzaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by a cyclization step, resulting in the formation of 2-Methoxy-4,6-diphenylpyrimidine. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
2-Methoxy-4,6-diphenylpyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-Methoxy-4,6-diphenylpyrimidine has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-Methoxy-4,6-diphenylpyrimidine has been found to possess anti-microbial activity against a variety of bacteria and fungi.
Propriétés
Nom du produit |
2-Methoxy-4,6-diphenylpyrimidine |
|---|---|
Formule moléculaire |
C17H14N2O |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
2-methoxy-4,6-diphenylpyrimidine |
InChI |
InChI=1S/C17H14N2O/c1-20-17-18-15(13-8-4-2-5-9-13)12-16(19-17)14-10-6-3-7-11-14/h2-12H,1H3 |
Clé InChI |
AXSCWHZIGAXLNU-UHFFFAOYSA-N |
SMILES |
COC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
COC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)

![4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid](/img/structure/B261472.png)






